N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thieno[3,4-c]pyrazole group, and a phenylacetamide group . These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities.
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids . Another method involves intermediate derivatization methods (IDMs) using conventional heating or microwave irradiation techniques .Molecular Structure Analysis
The structure of similar compounds is often elucidated by spectral techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with active sites of certain enzymes or proteins . The substituent on the phenyl group can influence the reactivity: electron-drawing group > neutral group > donor-drawing group .Physical And Chemical Properties Analysis
Similar compounds are often white or colorless solids that are highly soluble in water and other polar solvents . They can show both acidic and basic properties due to the presence of amphoteric functional groups .Scientific Research Applications
- Neuropharmacology Explore its impact on neurotransmitter systems, especially those associated with cognitive function and neuronal health.
- Anticancer Properties Assess its cytotoxicity, mechanism of action, and potential as an anticancer agent.
Computational Modeling and Structure-Activity Relationship (SAR)
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-14-6-8-15(9-7-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOAFZHUBDTMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide |
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